

Application Notes: Quantitative Assay for 1,3-Diheptadecanoyl Glycerol

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Compound of Interest

Compound Name: 1,3-Diheptadecanoyl glycerol

Cat. No.: B3025974

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Introduction

1,3-Diheptadecanoyl glycerol is a specific diacylglycerol (DAG) containing two 17-carbon saturated fatty acid (heptadecanoic acid) chains esterified to the sn-1 and sn-3 positions of a glycerol backbone.[1] Diacylglycerols are critical lipid molecules that serve as metabolic intermediates and key second messengers in cellular signaling pathways.[2][3] The ability to accurately quantify specific DAG species like **1,3-diheptadecanoyl glycerol** is essential for research in lipidomics, cell signaling, and drug development. This document provides a detailed protocol for the quantitative analysis of **1,3-diheptadecanoyl glycerol** in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2][4]

Principle of the Assay

This assay employs a stable isotope dilution method using a deuterated internal standard (e.g., **1,3-diheptadecanoyl glycerol-d5**) to ensure high accuracy and precision.[2][5] Lipids are first extracted from the biological sample using a solvent partition method. The extracted lipids are then separated using reverse-phase high-performance liquid chromatography (RP-HPLC).[6] The eluent is introduced into a tandem mass spectrometer, where the analyte and internal standard are detected using Selected Reaction Monitoring (SRM). Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from known concentrations of the non-labeled standard.[4]

Applications

- **Lipidomics Research:** Elucidating changes in the lipid profile of cells or tissues in response to stimuli, disease, or genetic modifications.
- **Cell Signaling Studies:** Investigating the role of specific DAG isomers in signaling cascades, such as the activation of Protein Kinase C (PKC).[7]
- **Drug Development:** Assessing the effect of pharmacological agents on lipid metabolism and signaling pathways involving diacylglycerols.
- **Biomarker Discovery:** Identifying potential lipid biomarkers for various pathological conditions.

Quantitative Data Summary

Table 1: Physicochemical Properties of **1,3-Diheptadecanoyl Glycerol**

Property	Value	Reference
Chemical Formula	C37H72O5	[1]
Molecular Weight	597.0 g/mol	[1]
CAS Number	71431-35-1	[1]
Synonyms	DG(17:0/0:0/17:0), 1,3-Diheptadecanoin	[1]
Physical Form	Solid	[1]
Purity	≥95%	[8]

| Solubility | DMSO: 30 mg/ml; DMF: 20 mg/ml |[\[1\]](#) |

Table 2: Example LC-MS/MS Parameters for SRM Analysis

Parameter	Analyte (1,3-Diheptadecanoyl Glycerol)	Internal Standard (1,3-Diheptadecanoyl Glycerol-d5)
Precursor Ion (m/z)	[M+NH4] ⁺	[M+d5+NH4] ⁺
Product Ion (m/z)	[Precursor - NH3 - C17H34O2] ⁺	[Precursor - NH3 - C17H34O2] ⁺
Collision Energy (eV)	To be optimized empirically	To be optimized empirically

| Dwell Time (ms) | 100 | 100 |

Table 3: Example Calibration Curve Data

Concentration (ng/mL)	Analyte Peak Area	Internal Standard Peak Area	Peak Area Ratio (Analyte/IS)
1	2,550	505,000	0.005
5	12,600	510,000	0.025
10	25,200	508,000	0.050
50	127,500	512,000	0.249
100	258,000	509,000	0.507
500	1,295,000	511,000	2.534

| 1000 | 2,590,000 | 507,000 | 5.108 |

Experimental Protocols

Protocol 1: Quantitative Analysis of **1,3-Diheptadecanoyl Glycerol** by LC-MS/MS

1. Materials and Reagents

- **1,3-Diheptadecanoyl glycerol** standard (Cayman Chemical or equivalent)[[1](#)]

- **1,3-Diheptadecanoyl glycerol-d5** internal standard (IS)[5]
- LC-MS grade water, methanol, acetonitrile, isopropanol, and chloroform
- Ammonium formate
- Formic acid
- Phosphate-buffered saline (PBS)
- Biological matrix (e.g., plasma, cell lysate)
- Microcentrifuge tubes and glassware

2. Preparation of Standards and Internal Standard

- Prepare a 1 mg/mL stock solution of **1,3-diheptadecanoyl glycerol** in chloroform:methanol (2:1, v/v).
- Prepare a 1 mg/mL stock solution of **1,3-diheptadecanoyl glycerol-d5** in the same solvent.
- Create a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations from 1 ng/mL to 1000 ng/mL.
- Prepare a working internal standard solution of 100 ng/mL in methanol.

3. Sample Preparation (Lipid Extraction)

- Thaw biological samples (e.g., 50 µL plasma or cell pellet from 1×10^6 cells) on ice.
- Add 20 µL of the 100 ng/mL internal standard working solution to each sample, calibrator, and quality control sample.
- Add 1 mL of ice-cold chloroform:methanol (2:1, v/v) to each tube.
- Vortex vigorously for 2 minutes.
- Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the layers.

- Carefully collect the lower organic phase into a new tube.
- Dry the organic extract under a gentle stream of nitrogen.
- Reconstitute the dried lipid film in 100 μ L of the mobile phase (e.g., acetonitrile:isopropanol, 1:1, v/v) for LC-MS/MS analysis.

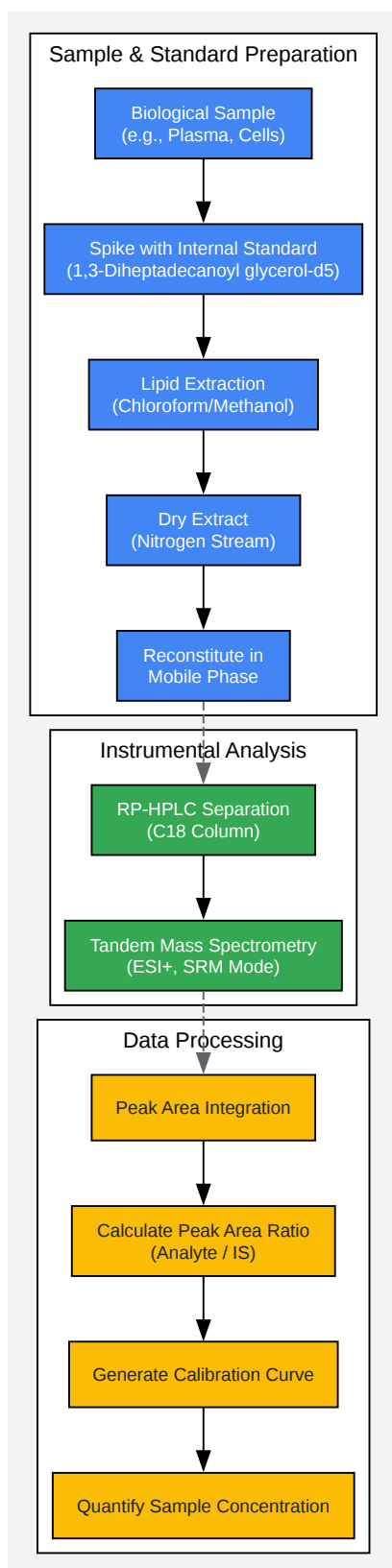
4. LC-MS/MS Instrumentation and Conditions

- HPLC System: Agilent 1290 Infinity II or equivalent.
- Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m particle size).
- Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate.
- Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate.
- Gradient: A linear gradient from 40% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then re-equilibrate at 40% B for 5 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 45°C.
- Injection Volume: 5 μ L.
- Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Ion Source Parameters: Optimize according to manufacturer's guidelines.
- Detection Mode: Selected Reaction Monitoring (SRM) using the transitions specified in Table 2.

5. Data Analysis and Quantification

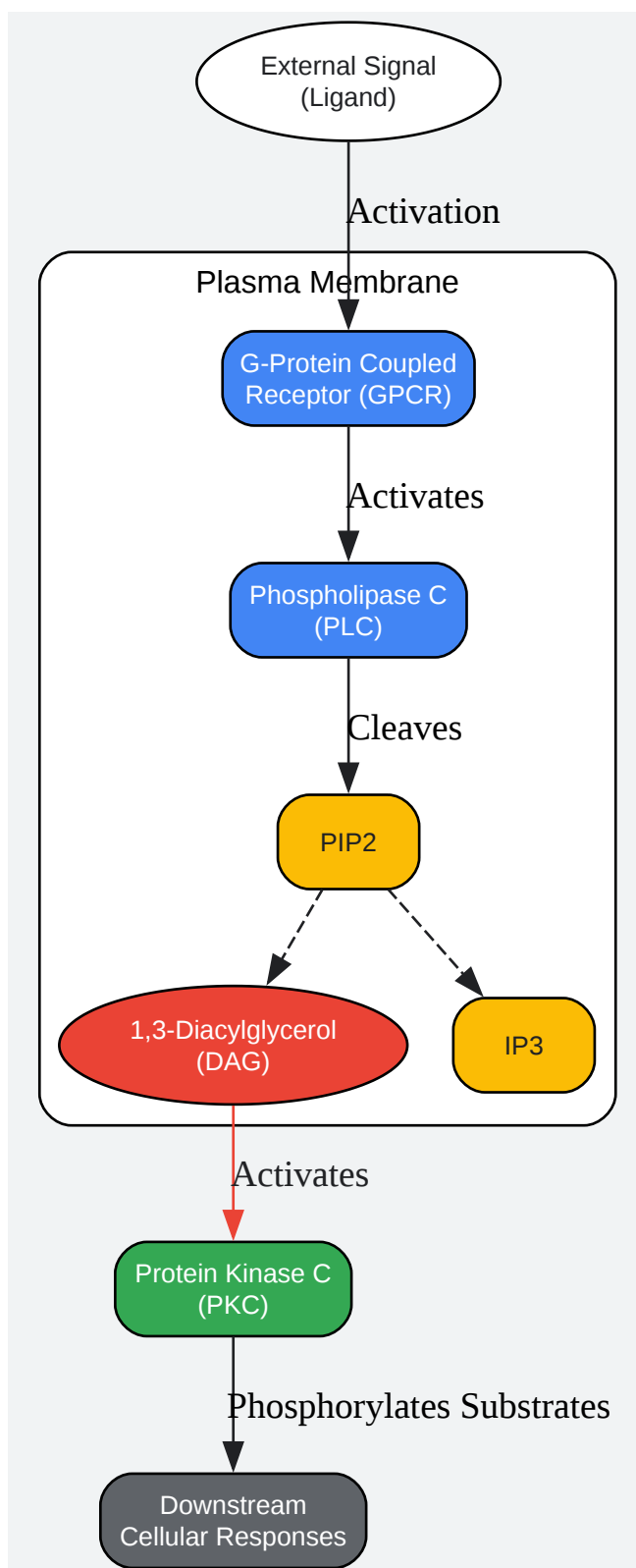
- Integrate the peak areas for the analyte and the internal standard using the instrument's software.
- Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each sample.
- Construct a calibration curve by plotting the peak area ratio versus the concentration of the prepared standards.
- Perform a linear regression analysis on the calibration curve ($y = mx + c$), where y is the peak area ratio and x is the concentration.
- Determine the concentration of **1,3-diheptadecanoyl glycerol** in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations



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Caption: Workflow for the quantitative analysis of **1,3-Diheptadecanoyl glycerol**.



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Caption: Simplified signaling pathway involving Diacylglycerol (DAG) and Protein Kinase C (PKC).

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